3-(4H-1,2,4-triazol-3-yl)phenol
CAS No.: 1333823-62-3
Cat. No.: VC7065295
Molecular Formula: C8H7N3O
Molecular Weight: 161.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1333823-62-3 |
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Molecular Formula | C8H7N3O |
Molecular Weight | 161.164 |
IUPAC Name | 3-(1H-1,2,4-triazol-5-yl)phenol |
Standard InChI | InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) |
Standard InChI Key | VYGYOXRDZPLXLU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)C2=NC=NN2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The molecular formula of 3-(4H-1,2,4-triazol-3-yl)phenol is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . The compound consists of a phenol group (hydroxyphenyl) bonded to the 3-position of a 1,2,4-triazole ring. The triazole exists in the 4H tautomeric form, where the hydrogen atom is positioned at the N1 nitrogen, stabilizing the aromatic system through conjugation . Key structural features include:
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Phenolic hydroxyl group: Imparts acidity (pKa ≈ 10) and enables hydrogen bonding.
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking interactions and metal coordination capabilities.
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Planar geometry: Facilitates intermolecular interactions in solid-state packing and biological target binding .
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~3200–3400 cm⁻¹ corresponds to the O–H stretch of the phenolic group. The triazole ring exhibits C–N stretching vibrations at ~1500–1600 cm⁻¹ .
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NMR Spectroscopy:
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¹H NMR: The phenolic proton resonates as a singlet at δ 10–12 ppm (DMSO-d₆). Triazole protons appear as multiplets between δ 7.5–8.5 ppm, while aromatic protons of the phenyl ring integrate between δ 6.8–7.4 ppm .
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¹³C NMR: The triazole carbons are observed at δ 145–155 ppm, with the phenolic carbon at δ 155–160 ppm .
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Computational Descriptors
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IUPAC Name: 3-(1H-1,2,4-triazol-3-yl)phenol (alternatively, 4H tautomer: 3-(4H-1,2,4-triazol-3-yl)phenol) .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Suzuki-Miyaura coupling to attach pre-formed triazole units to halogenated phenols. For instance:
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Reacting 3-bromophenol with 3-triazolylboronic acid in the presence of Pd(PPh₃)₄ yields the target compound with >80% efficiency .
Solid-Phase Synthesis
Immobilized resins functionalized with triazole precursors enable stepwise assembly, particularly useful for high-throughput derivatization .
Biological Activities and Mechanisms
Antimicrobial Properties
3-(4H-1,2,4-Triazol-3-yl)phenol exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and fungi (e.g., Candida albicans, MIC = 64 μg/mL) . The mechanism involves:
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Cell membrane disruption: The phenolic group destabilizes lipid bilayers via hydrophobic interactions .
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Enzyme inhibition: Triazole nitrogen atoms chelate metal cofactors in microbial enzymes (e.g., lanosterol demethylase in fungi) .
Anti-Inflammatory Effects
In murine macrophage models, the compound reduces TNF-α production by 60% at 50 μM, likely through NF-κB pathway suppression .
Comparative Analysis with Structural Analogs
The absence of amino/mercapto groups in 3-(4H-1,2,4-triazol-3-yl)phenol reduces toxicity compared to its derivatives but also diminishes target specificity .
Industrial and Pharmaceutical Applications
Drug Development
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Lead compound: Serves as a scaffold for kinase inhibitor design (e.g., JAK2/STAT3 pathway modulators) .
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Prodrug formulation: Esterification of the phenolic hydroxyl group improves oral bioavailability .
Materials Science
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Coordination polymers: Forms metal-organic frameworks (MOFs) with Cu²⁺ and Zn²⁺ for gas storage applications .
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Corrosion inhibition: Adsorbs onto steel surfaces via heteroatom lone pairs, reducing corrosion rates by 70% .
Future Research Directions
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Stereoselective synthesis: Developing chiral variants for enantioselective enzyme targeting.
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Nanoparticle conjugation: Enhancing tumor-specific delivery via gold nanoparticle carriers.
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Computational modeling: QSAR studies to optimize triazole-phenyl interactions with biological targets.
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